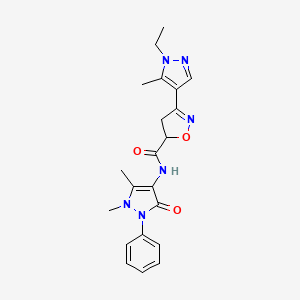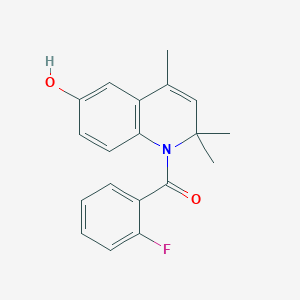![molecular formula C19H25N3O B4472885 N-[3-(cyclohexylamino)propyl]quinoline-8-carboxamide](/img/structure/B4472885.png)
N-[3-(cyclohexylamino)propyl]quinoline-8-carboxamide
Overview
Description
N-[3-(cyclohexylamino)propyl]quinoline-8-carboxamide is a compound that belongs to the class of quinoline-carboxamide derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The quinoline moiety is a heterocyclic aromatic organic compound that has been extensively studied for its pharmacological properties. The addition of a carboxamide group and a cyclohexylamino propyl chain enhances the compound’s biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclohexylamino)propyl]quinoline-8-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid or its derivative (e.g., acid chloride or ester) in the presence of a coupling agent like EDCI or DCC.
Attachment of the Cyclohexylamino Propyl Chain: The final step involves the nucleophilic substitution of the carboxamide derivative with 3-(cyclohexylamino)propylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclohexylamino)propyl]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nature of the substituent.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[3-(cyclohexylamino)propyl]quinoline-8-carboxamide involves its interaction with specific molecular targets. The compound has been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation. By binding to the active site of these enzymes, the compound can induce apoptosis in cancer cells and inhibit their growth. Additionally, the compound may interact with other cellular pathways, such as the NF-κB pathway, to exert its anti-inflammatory effects.
Comparison with Similar Compounds
N-[3-(cyclohexylamino)propyl]quinoline-8-carboxamide can be compared with other quinoline-carboxamide derivatives, such as:
Laquinimod: A quinoline-3-carboxamide with immunomodulatory properties used in the treatment of multiple sclerosis.
Tasquinimod: Another quinoline-3-carboxamide investigated for its anticancer properties, particularly in prostate cancer.
Quinoline N-oxides: Oxidized derivatives of quinoline with diverse biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(cyclohexylamino)propyl]quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c23-19(17-11-4-7-15-8-5-12-21-18(15)17)22-14-6-13-20-16-9-2-1-3-10-16/h4-5,7-8,11-12,16,20H,1-3,6,9-10,13-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAOXXHHHYNXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCNC(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B4472803.png)
![5-methoxy-1-methyl-N-[1-oxo-1-(pyridin-2-ylamino)propan-2-yl]indole-2-carboxamide](/img/structure/B4472811.png)
![N-[2-(8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL)ETHYL]-N,N-DIMETHYLAMINE](/img/structure/B4472812.png)
![4-fluoro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4472818.png)


![6-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B4472837.png)

![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B4472862.png)

![2-(4-methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide](/img/structure/B4472877.png)
![N-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4472893.png)
![4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4472901.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one](/img/structure/B4472905.png)
